molecular formula C20H15ClN4O2S B2478872 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-04-0

4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No.: B2478872
CAS No.: 897459-04-0
M. Wt: 410.88
InChI Key: DOZVTSQENZNEOK-UHFFFAOYSA-N
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Description

4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b]thiazole core, along with the chlorophenyl and benzamide groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

Biologically, 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, and ongoing research aims to elucidate its mechanism of action and optimize its efficacy and safety .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the synthesis of compounds with potential commercial applications .

Properties

IUPAC Name

4-[[2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-14-5-1-12(2-6-14)17-10-25-16(11-28-20(25)24-17)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVTSQENZNEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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